1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712848
InChI: InChI=1S/C14H10N2O8/c17-11(18)7-1-6(2-8(3-7)12(19)20)5-16-10(14(23)24)4-9(15-16)13(21)22/h1-4H,5H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
SMILES: C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O
Molecular Formula: C14H10N2O8
Molecular Weight: 334.24 g/mol

1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid

CAS No.:

Cat. No.: VC13712848

Molecular Formula: C14H10N2O8

Molecular Weight: 334.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid -

Specification

Molecular Formula C14H10N2O8
Molecular Weight 334.24 g/mol
IUPAC Name 1-[(3,5-dicarboxyphenyl)methyl]pyrazole-3,5-dicarboxylic acid
Standard InChI InChI=1S/C14H10N2O8/c17-11(18)7-1-6(2-8(3-7)12(19)20)5-16-10(14(23)24)4-9(15-16)13(21)22/h1-4H,5H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key SMGIBNSQLDHHHU-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O
Canonical SMILES C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The ligand’s structure consists of a central pyrazole ring (C3H2N2\text{C}_{3}\text{H}_{2}\text{N}_{2}) linked to a 3,5-dicarboxybenzyl group. This arrangement creates four carboxylate (–COOH) moieties capable of deprotonation under hydrothermal conditions, facilitating coordination to metal ions. Single-crystal X-ray diffraction (SCXRD) analyses reveal that the ligand adopts a twisted conformation, with dihedral angles between the pyrazole and benzene rings ranging from 45° to 65°, depending on the metal center and synthetic conditions .

Synthesis and Purification

The ligand is typically synthesized via a multi-step organic reaction involving the alkylation of pyrazole-3,5-dicarboxylic acid with 3,5-dicarboxybenzyl bromide, followed by hydrolysis to yield the final tetracarboxylic acid. GlpBio provides the compound as a research-grade product, with purity verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Stock solutions are prepared in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, with storage recommendations at –20°C for short-term use or –80°C for long-term stability .

Coordination Chemistry and Structural Diversity

Metal-Ligand Coordination Modes

The ligand’s four carboxylate groups exhibit versatile binding modes, including monodentate, bidentate chelating, and bridging configurations. In coordination polymers, it frequently acts as a μ4\mu_4- or μ6\mu_6-linker, connecting multiple metal centers. For example:

  • Co(II) Complexes: In [Co2(dpb)(dipe)(H2O)2]n[ \text{Co}_{2}(\text{dpb})(\text{dipe})(\text{H}_{2}\text{O})_{2} ]_{n} (where H4_{4}dpb = deprotonated ligand and dipe = 1,2-di(pyridin-4-yl)ethene), the ligand bridges Co(II) ions via carboxylate-oxygen atoms, forming a (3,4,5)-connected 3D network with a Schläfli symbol of (462)(465)(426583)(4 \cdot 6^{2})(4 \cdot 6^{5})(4^{2} \cdot 6^{5} \cdot 8^{3}) .

  • Zn(II) and Cd(II) Polymers: With Zn(II), the ligand constructs 2D layered structures that stack into 3D frameworks via π\pi-π\pi interactions, while Cd(II) forms denser 3D nets due to its larger ionic radius .

Crystallographic Data

PropertyValue (Co(II) Complex )Value (Zn(II) Complex )
Crystal SystemOrthorhombicTetragonal
Space GroupPbcnPbcnI41/acdI4_{1}/acd
Unit Cell Parametersa=12.34A˚a = 12.34 \, \text{Å}a=22.56A˚a = 22.56 \, \text{Å}
b=18.22A˚b = 18.22 \, \text{Å}c=34.78A˚c = 34.78 \, \text{Å}
c=9.87A˚c = 9.87 \, \text{Å}
Coordination GeometryOctahedralTetrahedral

Functional Properties and Applications

Magnetic Behavior

Co(II)-based polymers exhibit intriguing magnetic properties. In [Co2(dpb)(bib)2(H2O)]H2O[ \text{Co}_{2}(\text{dpb})(\text{bib})_{2}(\text{H}_{2}\text{O}) ] \cdot \text{H}_{2}\text{O} (bib = 1,4-di(1H-imidazol-1-yl)benzene), antiferromagnetic coupling between Co(II) centers is observed below 50 K, with a magnetic susceptibility (χMT\chi_{M}T) of 2.45 cm3^{3}·K·mol1^{-1} at 300 K . This behavior arises from superexchange interactions mediated by carboxylate bridges.

Fluorescence Sensing

Zn(II) coordination polymers demonstrate exceptional fluorescence quenching responses:

  • Detection of Fe3+^{3+}: Complex [Zn2(dpb)(dipe)(H2O)2]n[ \text{Zn}_{2}(\text{dpb})(\text{dipe})(\text{H}_{2}\text{O})_{2} ]_{n} detects Fe3+^{3+} with a limit of detection (LOD) of 0.185 μM via a static quenching mechanism .

  • Organic Vapor Sensing: The same complex selectively senses acetone vapors with a response time of <30 seconds, attributed to electron-deficient carbonyl groups disrupting ligand-to-metal charge transfer (LMCT) .

Photocatalytic Activity

Ni(II) polymers derived from this ligand degrade methylene blue (MB) under visible light with 92% efficiency in 120 minutes, leveraging photoinduced electron-hole pairs generated at the Ni-O clusters . The degradation follows pseudo-first-order kinetics (k=0.024min1k = 0.024 \, \text{min}^{-1}) and is enhanced by hydroxyl radicals (OH\cdot \text{OH}) confirmed via trapping experiments .

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